molecular formula C16H20N6O B11267530 4-N-benzyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897758-13-3

4-N-benzyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11267530
CAS No.: 897758-13-3
M. Wt: 312.37 g/mol
InChI Key: WQEZVJGZAYNOAR-UHFFFAOYSA-N
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Description

N4-benzyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system combining a pyrazole ring and a pyrimidine ring. The presence of benzyl and methoxyethyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of N4-benzyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.

    Introduction of benzyl and methoxyethyl groups: The final steps involve the alkylation of the nitrogen atoms on the pyrazolo[3,4-d]pyrimidine core with benzyl and methoxyethyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

N4-benzyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The benzyl and methoxyethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N4-benzyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-benzyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted. Molecular docking studies have shown that the compound fits well into the binding sites of several enzymes, explaining its inhibitory activity .

Comparison with Similar Compounds

N4-benzyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

The uniqueness of N4-benzyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substituents, which enhance its chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

897758-13-3

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

4-N-benzyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-22-15-13(11-19-22)14(18-10-12-6-4-3-5-7-12)20-16(21-15)17-8-9-23-2/h3-7,11H,8-10H2,1-2H3,(H2,17,18,20,21)

InChI Key

WQEZVJGZAYNOAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NCCOC

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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